molecular formula C21H27NO B047084 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol CAS No. 116376-62-6

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol

Cat. No. B047084
CAS RN: 116376-62-6
M. Wt: 309.4 g/mol
InChI Key: LMLDPXXCYIXDSG-MDZDMXLPSA-N
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Description

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol, also known as BHT-OP, is a synthetic antioxidant compound widely used in scientific research. It is a derivative of butylated hydroxytoluene (BHT) and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

  • Dye for Solvent Polarities : One derivative, 2,6-Di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, serves as a solventless zwitterionic dye for determining solvent polarities. Improved synthesis methods and X-ray crystal structure analyses have been conducted on this compound (Shekhovtsov et al., 2012).

  • Inhibition of Cyclooxygenase and Lipoxygenase : The compound 2,6-di-tert-butyl-4-(2-arylethenyl)phenol shows efficacy in inhibiting cyclooxygenase and 5-lipoxygenase, suggesting potential in treating adjuvant arthritis (Lazer et al., 1989).

  • Antioxidant Properties : Phosphorylated 2,6-di-tert-butyl-4-methylidene-2,5-cyclohexadienones, another variant, exhibit potential as efficient antioxidants, inhibiting oxidation through various mechanisms (Gibadullina et al., 2014).

  • Potential in Anti-Cancer Therapies : Diphenyl [(3,5-di-tert-butyl-4-hydroxyphenyl) (2,6-diaminopyridin-3-yl) methyl] phosphonate, a related compound, shows potential as an antioxidant and anti-cancer drug, inducing apoptosis (Gibadullina et al., 2019).

  • Free-Radical Scavenging Ability : New derivatives like 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols exhibit significant free-radical scavenging ability, with notable antioxidant activity in specific compounds (Shakir et al., 2014).

  • Oxidation Processes and Electrochemistry : The oxidation of 2,6-di-tert-butyl-4-isopropylphenol produces various products, highlighting the role of phenoxy radicals in the formation of quinone methides and influencing cyclic voltammetry (Richards & Evans, 1977).

  • Applications in Pharmaceuticals and Cosmetics : A method for selectively hydroxyalkylating sterically hindered phenols with epoxides in an acid medium leads to hydroxy-containing phenols with potential applications in pharmaceuticals and cosmetics (Krysin et al., 2011).

  • Inhibition of Human Neutrophil 5-Lipoxygenase : The 2,6-disubstituted 4-(2-arylethenyl)phenol series shows potent and selective inhibition of human neutrophil 5-lipoxygenase, with the potency and selectivity influenced by the nature of the 2- and 6-position substituents (Lazer et al., 1990).

properties

IUPAC Name

2,6-ditert-butyl-4-[(E)-2-pyridin-3-ylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-20(2,3)17-12-16(10-9-15-8-7-11-22-14-15)13-18(19(17)23)21(4,5)6/h7-14,23H,1-6H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLDPXXCYIXDSG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol

CAS RN

115816-05-2, 116376-62-6
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-(2-(3-pyridinyl)ethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115816052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116376626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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